molecular formula C7H4FIN2 B1452409 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190320-05-8

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1452409
CAS No.: 1190320-05-8
M. Wt: 262.02 g/mol
InChI Key: RBDCZRMXOBAKSM-UHFFFAOYSA-N
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Description

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinase Inhibitors

4-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a versatile heterocyclic scaffold extensively utilized in the design of kinase inhibitors. Its ability to interact with kinases through multiple binding modes makes it a recurring motif in this area. The scaffold binds typically to the hinge region of the kinase, although it can form other key interactions as well. Its resemblance to both pyrrolo[2,3-b]pyridine and indazole allows it to achieve multiple kinase binding modes, often resulting in enhanced inhibitor activity, physical properties, or synthetic flexibility. This versatility is evident in many patents and research articles, highlighting its critical role in the development of kinase inhibitors for therapeutic applications (Wenglowsky, 2013).

Metallation of π-Deficient Heterocycles

The compound's framework also contributes significantly to the field of metallation of π-deficient heterocycles. Research has shown its importance in understanding the regioselectivity and chemoselectivity in metallation reactions, providing a foundation for synthesizing various disubstituted pyridines. This research area offers insights into the manipulation of heterocyclic compounds for the development of new materials and catalysts (Marsais & Quéguiner, 1983).

Diketopyrrolopyrroles Synthesis and Applications

Another intriguing application is in the synthesis and understanding of diketopyrrolopyrroles (DPPs), where the pyrrolo[2,3-b]pyridine scaffold plays a role. DPPs are highly valued for their application as dyes in various technologies due to their outstanding optical properties. Research in this area explores the synthesis, reactivity, and properties of DPPs, indicating the scaffold's utility in creating compounds with significant technological applications (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis

Furthermore, the use of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine scaffolds showcases the compound's contribution to medicinal and pharmaceutical chemistry. This area emphasizes the scaffold's role in developing bioactive compounds through multifaceted synthetic approaches, demonstrating its importance in the creation of new therapeutic agents (Parmar, Vala, & Patel, 2023).

Fluoropolymers and Environmental Considerations

In environmental and material science, the compound's relevance extends to the study of fluoropolymers, highlighting its potential in understanding the environmental impact and applications of these materials. This research is crucial for developing safer and more sustainable materials for various industrial applications (Henry et al., 2018).

Properties

IUPAC Name

4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDCZRMXOBAKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1F)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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